

# sample preparation for 6PPD-quinone analysis in water samples

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# Application Note: Analysis of 6PPD-quinone in Water Samples

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant commonly used in tires to prevent degradation.[1][2] Through ozonation, 6PPD is transformed into 6PPD-quinone (6PPD-q), a highly toxic degradation product.[1][2] This compound has been identified as the causative agent for "urban runoff mortality syndrome" in coho salmon and poses a significant threat to aquatic ecosystems.[3] Stormwater runoff is the primary pathway for 6PPD-quinone to enter surface waters. Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in various water matrices, including surface water, stormwater, and groundwater. This application note provides detailed protocols for the sample preparation and analysis of 6PPD-quinone in water samples using solid-phase extraction (SPE) and direct injection, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In January 2024, the U.S. Environmental Protection Agency (EPA) released the draft Method 1634 for the determination of 6PPD-quinone in aqueous matrices, which utilizes SPE followed by LC-MS/MS.

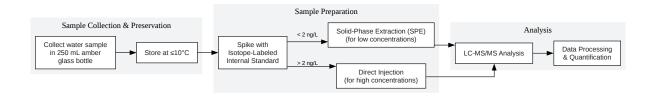
## Methodologies

Two primary sample preparation techniques are highlighted for the analysis of 6PPD-quinone in water: Solid-Phase Extraction (SPE) for pre-concentration of the analyte, and direct injection



for rapid screening of higher concentration samples. The final analysis is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive quantification.

## **Experimental Workflow**



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Figure 1. General workflow for 6PPD-quinone analysis in water samples.

### **Protocols**

## Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analysis.

- Sample Collection: Collect water samples in 250 mL amber glass bottles to prevent photodegradation. Avoid using plastic containers as 6PPD-quinone may adhere to plastic surfaces.
- Preservation: Cool samples to ≤10°C immediately after collection and maintain this temperature during transport to the laboratory.
- Holding Time: The recommended holding time from sampling to extraction is 14 days.

## **Solid-Phase Extraction (SPE) Protocol**



This method is suitable for detecting low concentrations of 6PPD-quinone and is consistent with the principles of EPA Method 1634.

#### Materials:

- Solid-Phase Extraction Cartridges (e.g., Polymeric Reverse Phase, Oasis HLB)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Reagent Water
- Isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>6</sub>-6PPD-quinone, D<sub>5</sub>-6PPD-quinone)
- Nitrogen evaporator

#### Procedure:

- Internal Standard Spiking: Spike a known volume of the water sample (e.g., 200 mL) with an isotope-labeled internal standard.
- Cartridge Conditioning:
  - Rinse the SPE cartridge with 5 mL of acetonitrile.
  - Rinse the cartridge twice with 5 mL of reagent water.
- Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Cartridge Rinsing: Rinse the cartridge with 10 mL of reagent water to remove interferences.
- Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
- Elution: Elute the retained 6PPD-quinone from the cartridge with two 4 mL aliquots of acetonitrile.



- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Reconstitution: Add a native internal standard and bring the final volume to 10 mL with acetonitrile. The sample is now ready for LC-MS/MS analysis.

## **Direct Injection Protocol**

This method is a rapid and straightforward approach for water samples with expected 6PPD-quinone concentrations above 2 ng/L.

#### Materials:

- Autosampler vials
- Acetonitrile (ACN)
- Isotope-labeled internal standard (e.g., d5-6PPD-quinone)

#### Procedure:

- Aliquoting: Transfer a 1 mL aliquot of the water sample into an autosampler vial.
- Internal Standard Spiking: Spike the sample with an internal standard to a resulting concentration of 5 ng/mL.
- Centrifugation: Centrifuge the sample for 5 minutes at 13,000 rpm to remove any particulate matter.
- Dilution (if necessary): For samples with very high concentrations, a 1:1 dilution with acetonitrile containing the internal standard can be performed.
- The sample is now ready for direct injection into the LC-MS/MS system.

### **Data Presentation**

The following tables summarize the quantitative data from various analytical methods for 6PPD-quinone in water samples.



Table 1: Method Performance for 6PPD-quinone Analysis

| Method                        | Sample<br>Volume | Limit of Quantification (LOQ) / Reporting Limit | Recovery                  | Reference |
|-------------------------------|------------------|---|---------------------------|-----------|
| SPE-LC-MS/MS                  | 9.6 mL           | 0.03 ng/L                                       | 80-95%                    |           |
| Direct Injection-<br>LC-MS/MS | 1 mL             | 1.74 ng/L                                       | -                         |           |
| Direct Injection-<br>LC/TQ    | 1 mL             | 0.02 μg/L (20<br>ng/L)                          | 112.6-113.5%              |           |
| Direct Injection<br>LC-MS/MS  | -                | 0.01-100 ng/mL<br>(linear range)                | 83-100%                   | _         |
| SPE (EPA<br>Method 1634)      | 250 mL           | -   | Within ±30% of true value | _         |
| SPE-LC-MS/MS                  | -                | 0.001 μg/L (1<br>ng/L)                          | -                         | _         |
| Direct Injection-<br>LC-MS/MS | 1 mL             | mid-ng/L  | 97-108%                   | _         |

Table 2: LC-MS/MS Parameters



| Parameter   | Setting  |
|---|--|
| LC Column   | Agilent InfinityLab Poroshell<br>120 EC-C18 (2.1 × 50 mm, 1.9<br>μm) |
| Agilent Poroshell HPH-C18 (2.1 × 100 mm, 2.7 μm)              |  |
| Phenomenex Kinetex C18  | -  |
| Mobile Phase  | A: Ammonium fluoride in water;<br>B: Acetonitrile                    |
| A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol |  |
| Ionization Mode   | Electrospray Ionization (ESI), Positive Mode                         |
| MS/MS Mode  | Multiple Reaction Monitoring (MRM)                                   |

### Conclusion

The choice between Solid-Phase Extraction and direct injection for the analysis of 6PPD-quinone in water samples depends on the expected concentration of the analyte. SPE followed by LC-MS/MS provides the necessary sensitivity for detecting the low ng/L levels often found in surface waters. Direct injection offers a high-throughput alternative for samples with higher concentrations, such as stormwater runoff. The implementation of standardized methods, like the draft EPA Method 1634, will aid in generating comparable and reliable data for environmental monitoring and risk assessment of this emerging contaminant. The use of isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

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